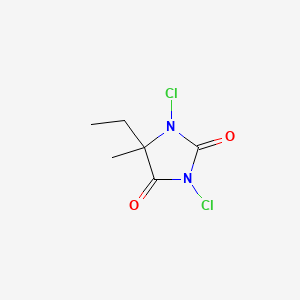

1,3-Dichloro-5-ethyl-5-methylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTZZDZZNXTWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035839 | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Halohydantoins: Usually off-white solids; [Reference #1] | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89415-87-2 | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89415-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT0QPJ56WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin, a halogenated hydantoin (B18101) with applications as a halogenating agent and biocide. This document details the synthetic pathway from its precursor, 5-ethyl-5-methylhydantoin (B102286), and outlines key characterization parameters. The information is compiled from patent literature and chemical databases to support research and development activities.

Synthesis

The synthesis of this compound is a two-step process involving the initial formation of the hydantoin ring followed by N-chlorination.

Synthesis of the Precursor: 5-Ethyl-5-methylhydantoin

The precursor, 5-ethyl-5-methylhydantoin, can be synthesized via the Bucherer-Bergs reaction. This method involves the reaction of a ketone (2-butanone, also known as methyl ethyl ketone) with ammonium (B1175870) carbonate and potassium cyanide.[1] An alternative method described in the literature involves the reaction of methylethylketone cyanohydrin with ammonium carbonate, reportedly yielding 5-ethyl-5-methylhydantoin.

Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin (Adapted from Analogous Procedures)

-

In a suitable reaction vessel, combine 2-butanone (B6335102), potassium cyanide, and ammonium carbonate.

-

The reaction is typically carried out in a suitable solvent, such as aqueous ethanol.

-

Heat the reaction mixture, for example, to 60°C.[1]

-

After the reaction is complete, the 5-ethyl-5-methylhydantoin product is isolated. This may involve acidification of the reaction mixture to precipitate the product, followed by filtration, washing, and drying.

Chlorination of 5-Ethyl-5-methylhydantoin

The N-chlorination of 5-ethyl-5-methylhydantoin to yield the title compound is achieved by reacting the precursor with chlorine gas in an aqueous alkaline solution.[1][2] The pH of the reaction is a critical parameter and is controlled by the addition of a base, such as sodium hydroxide (B78521).[2] The mechanism for the chlorination of analogous 5,5-disubstituted hydantoins suggests that the N3 position is chlorinated first, followed by chlorination at the N1 position.

Experimental Protocol: Synthesis of this compound [1][2]

-

Prepare a solution of 5-ethyl-5-methylhydantoin in water.

-

Cool the solution to approximately 10°C.

-

Add a cooled (10°C) 20% aqueous solution of sodium hydroxide to the 5-ethyl-5-methylhydantoin mixture.

-

Introduce chlorine gas into the reaction mixture over a period of approximately 2.5 hours.

-

The reaction temperature should be maintained between 10°C and 30°C.[2]

-

Upon completion of the reaction, the solid product is collected by vacuum filtration.

-

The product is then washed with water and dried.

Characterization

The characterization of this compound involves the determination of its physicochemical properties and spectroscopic analysis to confirm its structure.

Physicochemical Properties

A summary of the known quantitative data for this compound and its precursor is presented in Table 1.

| Property | This compound | 5-Ethyl-5-methylhydantoin |

| Molecular Formula | C₆H₈Cl₂N₂O₂ | C₆H₁₀N₂O₂ |

| Molecular Weight | 211.05 g/mol [3] | 142.16 g/mol |

| Melting Point | 60 - 62 °C | 144 - 150 °C |

| Appearance | White to off-white powder or solid | Solid |

| Solubility in Water | 2,800 mg/L at 20°C | Data not available |

| Density | 1.26 g/cm³ at 20°C | Data not available |

| Active Halogen as Cl+ | 33.4%[1] | Not applicable |

Table 1: Physicochemical properties of this compound and its precursor.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups in the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. Other expected peaks include C-H stretching vibrations from the ethyl and methyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry should reveal a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to have a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the methyl group protons. The exact chemical shifts would need to be determined experimentally. For the analogous 1,3-dichloro-5,5-dimethylhydantoin, the two methyl groups appear as a single peak.[4]

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the ethyl and methyl groups.

Visualizations

Synthetic Pathway

The overall synthesis is a two-step process, starting from 2-butanone and proceeding through the 5-ethyl-5-methylhydantoin intermediate.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Chlorination

The following diagram illustrates the key steps in the experimental protocol for the N-chlorination of 5-ethyl-5-methylhydantoin.

Caption: Workflow for the chlorination of 5-ethyl-5-methylhydantoin.

References

1,3-Dichloro-5-ethyl-5-methylhydantoin NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a detailed analysis of the predicted NMR spectral features of this compound, a compound of interest in synthetic and medicinal chemistry. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide leverages data from the closely related analog, 1,3-Dichloro-5,5-dimethylhydantoin, and established NMR principles to predict its spectral characteristics.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural analog, 1,3-Dichloro-5,5-dimethylhydantoin, and standard chemical shift increments for alkyl groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (methyl) | ~ 1.5 | Singlet | 3H |

| -CH₂CH₃ (ethyl methylene) | ~ 1.9 | Quartet | 2H |

| -CH₂CH₃ (ethyl methyl) | ~ 0.9 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C2 and C4) | ~ 170 |

| C5 | ~ 70 |

| -CH₃ (methyl) | ~ 25 |

| -CH₂CH₃ (ethyl methylene) | ~ 30 |

| -CH₂CH₃ (ethyl methyl) | ~ 8 |

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

- Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

- For referencing the chemical shifts, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.

2. NMR Spectrometer Setup:

- The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

- Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.

- The probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

3. ¹H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Acquisition Parameters:

- Spectral Width: ~12-16 ppm

- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds

- Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

- Acquisition Parameters:

- Spectral Width: ~200-220 ppm

- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds

- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

5. Data Processing:

- The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

- Perform a Fourier transform to convert the FID into the frequency domain spectrum.

- Phase and baseline correct the spectrum.

- Calibrate the chemical shift scale using the reference signal (solvent or TMS).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key atomic positions relevant to NMR analysis.

Caption: Molecular structure of this compound.

Unveiling the Molecular Architecture: An In-depth Technical Guide to the IR Spectroscopy of 1,3-Dichloro-5-ethyl-5-methylhydantoin for Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the structural elucidation of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This document outlines the theoretical basis, experimental protocols, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this halogenated hydantoin (B18101) derivative.

Introduction

This compound is a heterocyclic compound with potential applications in various fields, including as a disinfectant and a reagent in organic synthesis. Accurate structural confirmation is paramount for understanding its reactivity, biological activity, and for quality control purposes. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence of specific functional groups and bonding arrangements within a molecule. This guide will detail the expected vibrational modes of this compound and how they manifest in an IR spectrum.

Principles of IR Spectroscopy for Structure Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of vibration is dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. By analyzing the absorption bands in an IR spectrum, one can identify the functional groups present in a molecule, such as carbonyls (C=O), amines (C-N), alkyl groups (C-H), and carbon-halogen bonds (C-Cl).

Predicted IR Spectrum of this compound

While a publicly available experimental IR spectrum for this compound is not readily accessible, a reliable prediction of its spectrum can be made based on the known spectra of closely related compounds, such as 1,3-dichloro-5,5-dimethylhydantoin, and established correlation tables for functional group absorptions. The key vibrational modes expected for this compound are summarized in the table below.

Data Presentation: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Carbonyl (C=O) | Symmetric and Asymmetric Stretching | 1700 - 1815 | Strong | The hydantoin ring contains two carbonyl groups. The presence of electron-withdrawing chlorine atoms on the nitrogen atoms will shift these absorptions to a higher frequency compared to a standard ketone. |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong | Arising from the methyl and ethyl substituents at the C5 position. |

| Alkane (C-H) | Bending | 1375 - 1465 | Medium | Characteristic bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. |

| Carbon-Nitrogen (C-N) | Stretching | 1200 - 1350 | Medium | Vibrations of the C-N bonds within the hydantoin ring. |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | Strong | The N-Cl bonds are expected to absorb in this region. The exact position can be influenced by the molecular environment. |

This table is a predictive summary based on analogous compounds and general IR correlation tables.

Experimental Protocols

To acquire an IR spectrum of this compound, which is a solid at room temperature, several established methods can be employed. The choice of method depends on the sample amount, desired spectral quality, and available equipment.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Thin Solid Film Method[1]

This method is suitable for soluble, non-volatile solids.[1]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (commonly diamond).

-

Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, and the spectrum of the sample in contact with the crystal is obtained.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using IR spectroscopy.

Caption: Workflow for IR spectroscopic structure elucidation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the key functional groups that constitute the molecule. The characteristic strong absorptions of the two carbonyl groups, the C-H vibrations of the alkyl substituents, and the C-N and N-Cl bonds of the hydantoin ring provide a unique spectral fingerprint. This guide provides the necessary theoretical and practical framework for scientists and professionals to confidently apply IR spectroscopy in their research and development involving this and related compounds.

References

Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated organic compounds. Due to the absence of direct experimental data in publicly available literature for this specific compound, this guide leverages established principles of mass spectrometry, fragmentation patterns of analogous structures—primarily 1,3-Dichloro-5,5-dimethylhydantoin—and the known behavior of chlorinated organic molecules under electron ionization (EI).

Predicted Fragmentation Pattern

Under electron ionization, this compound (molecular weight: 211.05 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+, M+2, and M+4 peaks appearing in an approximate 9:6:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways are predicted to involve:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl groups and the nitrogen atoms are susceptible to cleavage. The loss of the ethyl group (C₂H₅•) or the methyl group (CH₃•) from the C5 position is a highly probable initial fragmentation step.

-

Loss of Chlorine: Cleavage of the N-Cl bond can lead to the loss of a chlorine radical (Cl•) or a neutral chlorine molecule (Cl₂).

-

Ring Cleavage: The hydantoin (B18101) ring itself can undergo fragmentation, leading to the loss of neutral molecules such as carbon monoxide (CO), isocyanate (NCO), or combinations thereof.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed origins. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and observations from similar compounds.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 210/212/214 | [M]⁺• | - | Low |

| 182/184/186 | [M - C₂H₅]⁺ | •C₂H₅ | Medium |

| 196/198/200 | [M - CH₃]⁺ | •CH₃ | Medium |

| 175/177 | [M - Cl]⁺ | •Cl | High |

| 140 | [M - 2Cl]⁺ | 2•Cl | Medium |

| 147/149 | [M - C₂H₅ - Cl]⁺ | •C₂H₅, •Cl | High |

| 161/163 | [M - CH₃ - Cl]⁺ | •CH₃, •Cl | Medium |

| 112 | [M - C₂H₅ - Cl - CO]⁺ | •C₂H₅, •Cl, CO | Low |

| 84 | [M - C₂H₅ - Cl - 2CO]⁺ | •C₂H₅, •Cl, 2CO | Low |

| 69 | [C₄H₅N₂O]⁺ | C₂H₃Cl₂NO | Low |

| 56 | [C₃H₄N]⁺ | C₃H₄Cl₂N₂O₂ | Low |

| 41 | [C₃H₅]⁺ | C₃H₃Cl₂N₂O₂ | Low |

Experimental Protocols

While a specific protocol for this compound is not available, the following general Gas Chromatography-Mass Spectrometry (GC-MS) methodology is recommended for its analysis.

1. Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Rate: 2 scans/second.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Analyze the fragmentation pattern, paying close attention to the characteristic isotopic clusters for chlorine-containing ions, to confirm the structure of the compound.

Visualization of Fragmentation Pathway

The logical flow of the predicted fragmentation of this compound is depicted in the following diagram.

Caption: Predicted EI fragmentation pathway of this compound.

A Technical Guide to the Computational Modeling of 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCHEM) Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCHEM) is a potent N-halamine compound recognized for its efficacy as a halogenating and oxidizing agent. As a member of the hydantoin (B18101) family, it shares structural similarities with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), a widely studied compound in organic synthesis and disinfection.[1] This technical guide outlines a comprehensive framework for the computational modeling of DCHEM reactivity. In the absence of direct computational studies on DCHEM, this document leverages established theoretical principles and experimental data from its close analog, DCDMH, to propose robust modeling strategies. This guide is intended to provide researchers, scientists, and professionals in drug development with the necessary theoretical background, proposed computational workflows, and relevant experimental protocols to investigate and predict the chemical behavior of DCHEM. The methodologies described herein are crucial for optimizing reaction conditions, understanding reaction mechanisms, and exploring the potential applications of this versatile reagent.

Introduction to DCHEM and its Reactivity

This compound (DCHEM) is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two active chlorine atoms attached to the nitrogens.[1] Its chemical formula is C₆H₈Cl₂N₂O₂.[2] The primary utility of DCHEM as an oxidizing and disinfecting agent stems from its reactivity in aqueous environments, where it undergoes hydrolysis to release active chlorine species.[1] These species, such as hypochlorous acid (HOCl) and its protonated form (H₂OCl⁺), are potent electrophiles that drive the compound's halogenating and oxidizing capabilities.[1][3]

The reactivity of DCHEM is considered comparable to that of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1] Both compounds serve as stable, solid sources of electrophilic chlorine ("Cl⁺"), offering advantages in handling and reactivity control over gaseous chlorine.[1] The primary reaction mechanism for oxidation involves the transfer of a chloronium ion (Cl⁺) or its hydrated forms to a substrate.[1]

Computational Modeling Approaches

A multi-faceted computational approach is recommended to fully elucidate the reactivity of DCHEM, combining quantum mechanics and molecular dynamics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method for understanding the electronic properties and reactivity of molecules.[4] For DCHEM, DFT calculations can provide insights into its geometry, electronic structure, and susceptibility to nucleophilic attack. Key parameters that can be calculated include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy and shape of the LUMO can indicate the most likely sites for nucleophilic attack.

-

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. The areas of positive potential near the chlorine atoms are expected to be the primary sites for electrophilic attack.

-

Conceptual DFT Reactivity Descriptors: These descriptors quantify the chemical reactivity of a molecule. Important descriptors include:

-

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

-

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

-

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

-

Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

-

A proposed workflow for DFT analysis of DCHEM is presented below.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of DCHEM in different environments.[1][5] MD simulations are particularly useful for:

-

Conformational Analysis: Investigating the preferred conformations of the ethyl and methyl groups on the hydantoin ring and how these affect the accessibility of the reactive chlorine atoms.[1]

-

Solvent Effects: Simulating DCHEM in an aqueous environment to understand the hydrolysis process, including the interaction with water molecules leading to the release of active chlorine species.

-

Intermolecular Interactions: Modeling the interaction of DCHEM with various substrates to understand the initial steps of a reaction.

Key Reaction Mechanisms and Their Computational Modeling

The primary reactions of DCHEM are oxidation and halogenation, both of which are initiated by the electrophilic nature of its chlorine atoms.

Hydrolysis Pathway

In aqueous solution, DCHEM hydrolyzes to release active chlorine species, which are the primary oxidizing and halogenating agents.[1][6] This process can be modeled computationally to understand the energetics and mechanism.

Oxidation of Alcohols

DCHEM and its analogs are effective for the oxidation of alcohols to aldehydes and ketones.[7][8] A plausible mechanism involves the formation of a complex between the alcohol and an active chlorine species, followed by the rate-determining step of hydride abstraction.[7]

α-Halogenation of Ketones

N-chlorinated hydantoins are widely used for the α-chlorination of carbonyl compounds.[1] The reaction can be catalyzed by Lewis acids.[9]

Proposed Experimental Protocols for Model Validation

Computational models must be validated against experimental data. The following protocols, adapted from studies on DCDMH, can be applied to DCHEM.

General Kinetic Measurement Protocol

Kinetic studies are essential for determining reaction rates and orders, which can be compared with computationally derived activation energies.

Procedure:

-

All reagents and solvents should be of analytical grade. A stock solution of DCHEM is prepared and standardized iodometrically.[6]

-

The reaction is typically carried out under pseudo-first-order conditions, with a large excess of the substrate relative to DCHEM.[3][7]

-

Requisite volumes of the substrate solution, solvent (e.g., aqueous acetic acid), and any catalysts are placed in a thermostatically controlled reaction vessel.[6][7][10]

-

The reaction is initiated by adding the DCHEM solution.

-

The progress of the reaction is monitored by withdrawing aliquots at regular intervals and determining the concentration of unreacted DCHEM, typically by iodometric titration.[7][10]

-

Pseudo-first-order rate constants (k_obs) are determined from the slope of the linear plot of log[DCHEM] versus time.[6]

Protocol for Oxidation of an Unsaturated Alcohol

This protocol is adapted from the oxidation of unsaturated alcohols by DCDMH.[7]

-

Reagents: DCHEM, unsaturated alcohol (e.g., cinnamyl alcohol), acetic acid, water, potassium iodide, sodium thiosulfate, starch indicator.

-

Conditions: The reaction is carried out in an aqueous acetic acid medium at a constant temperature (e.g., 308 K).

-

Monitoring: The disappearance of DCHEM is monitored by iodometric titration.[7]

Protocol for α-Chlorination of a Ketone

This protocol is based on the Lewis acid-catalyzed α-halogenation of ketones using DCDMH.[9]

-

Reagents: DCHEM, ketone (e.g., acetophenone), Lewis acid catalyst (e.g., Cu(OTf)₂), solvent (e.g., acetonitrile).

-

Procedure: The ketone and catalyst are dissolved in the solvent, and DCHEM is added portion-wise. The reaction is stirred at a specified temperature until completion.

-

Analysis: The product can be isolated by chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Data Presentation for Model Comparison

To facilitate the comparison between computational predictions and experimental results, quantitative data should be summarized in a structured format.

Table 1: Comparison of Calculated and Experimental Activation Energies

| Reaction | Substrate | Computational Method | Calculated E_a (kJ/mol) | Experimental E_a (kJ/mol) |

| Oxidation | Secondary Alcohol | DFT (e.g., B3LYP) | To be determined | To be determined |

| α-Chlorination | Ketone | DFT (e.g., B3LYP) | To be determined | To be determined |

| Hydrolysis | Water | DFT (e.g., B3LYP) | To be determined | To be determined |

Table 2: Experimental Kinetic Data for DCHEM Reactions (Hypothetical)

| Substrate | [DCHEM]₀ (mol/L) | [Substrate]₀ (mol/L) | Temperature (K) | k_obs (s⁻¹) |

| Cinnamyl Alcohol | 1.0 x 10⁻³ | 1.0 x 10⁻² | 308 | To be determined |

| Acetophenone | 1.0 x 10⁻³ | 1.0 x 10⁻² | 298 | To be determined |

Table 3: Calculated Reactivity Descriptors for DCHEM (Hypothetical)

| Descriptor | Value (eV) |

| HOMO Energy | To be determined |

| LUMO Energy | To be determined |

| HOMO-LUMO Gap | To be determined |

| Chemical Potential (μ) | To be determined |

| Chemical Hardness (η) | To be determined |

| Electrophilicity Index (ω) | To be determined |

Conclusion

While direct computational studies on this compound are currently lacking in the scientific literature, a robust framework for its computational modeling can be established based on well-understood theoretical principles and extensive experimental data available for its close analog, DCDMH. The combined application of Density Functional Theory and Molecular Dynamics simulations will provide a comprehensive understanding of DCHEM's electronic structure, conformational dynamics, and reaction mechanisms. The validation of these computational models with targeted experimental studies, as outlined in this guide, will be crucial for accurately predicting its reactivity and expanding its applications in organic synthesis and beyond. This integrated computational and experimental approach will pave the way for a deeper understanding of this important class of N-halamine reagents.

References

- 1. This compound | 89415-87-2 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. arcjournals.org [arcjournals.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Molecular dynamics simulations to elucidate translocation and permeation of active from lipid nanoparticle to skin: complemented by experiments - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. arcjournals.org [arcjournals.org]

- 7. ijsdr.org [ijsdr.org]

- 8. researchgate.net [researchgate.net]

- 9. Cu(OTf)(2)-catalyzed alpha-halogenation of ketones with 1,3-dichloro-5,5 `-dimethylhydantoin and N-bromosuccinimide | CSIR-NCL Library, Pune [library.ncl.res.in]

- 10. ijsdr.org [ijsdr.org]

Solubility profile of 1,3-Dichloro-5-ethyl-5-methylhydantoin in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dichloro-5-ethyl-5-methylhydantoin in common organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data for the structurally similar analogue, 1,3-Dichloro-5,5-dimethylhydantoin, to provide a reliable estimation of its solubility profile. This document also outlines detailed experimental protocols for solubility determination and presents a logical workflow for its chemical synthesis.

Executive Summary

This compound is a halogenated derivative of hydantoin, recognized for its utility as a disinfectant and biocide. Its efficacy in various applications is intrinsically linked to its solubility in different solvent systems. This guide offers a detailed examination of its solubility, presenting available quantitative data and extrapolated information to aid researchers in its handling and application. The provided experimental protocols offer a standardized approach to determining solubility, ensuring reproducibility of results.

Solubility Data

The following table summarizes the available solubility data for 1,3-Dichloro-5,5-dimethylhydantoin, which can be used as a proxy for this compound.

| Solvent | Chemical Class | Solubility ( g/100g ) at 25 °C[1] | Qualitative Solubility[2] |

| Methylene Chloride | Chlorinated Hydrocarbon | 30.0 | Freely Soluble |

| Chloroform | Chlorinated Hydrocarbon | 14.0 | Freely Soluble |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | 12.5 | Freely Soluble |

| Benzene | Aromatic Hydrocarbon | 9.2 | Soluble |

| Ether | Ether | Not Available | Soluble |

| Alcohol | Alcohol | Not Available | Soluble |

| Water | Protic Solvent | 0.21 | Sparingly Soluble |

Experimental Protocols

A standardized protocol is crucial for the accurate and reproducible determination of solubility. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the saturated solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in grams of solute per 100 grams of solvent ( g/100g ) or other desired units.

-

Visualizations

General Synthesis Workflow

The synthesis of this compound typically follows a two-step process: the formation of the 5-ethyl-5-methylhydantoin (B102286) precursor, followed by N-chlorination.

Caption: General Synthesis Workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol section.

Caption: Experimental Workflow for Determining Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains limited, the information extrapolated from its close analogue, 1,3-Dichloro-5,5-dimethylhydantoin, offers valuable insights for researchers and professionals in the field. The detailed experimental protocol and workflows presented herein provide a robust framework for conducting further solubility studies and for the synthesis of this compound, ensuring consistency and accuracy in future research and development endeavors.

References

Physical and chemical properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and visual representation of key processes.

Core Physical and Chemical Properties

This compound is a halogenated hydantoin (B18101) derivative. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | [1] |

| CAS Number | 89415-87-2 | [2] |

| Molecular Formula | C₆H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 211.05 g/mol | [1] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 44.5 - 48 °C | [4] |

| Boiling Point | > 60 °C at 101.3 kPa | |

| Density | 1.26 g/cm³ at 20 °C | |

| Vapor Pressure | 5.3 Pa at 20 °C; 8.5 Pa at 25 °C |

Table 2: Solubility and Reactivity

| Property | Value | Source(s) |

| Water Solubility | 2800 mg/L at 20 °C and pH 3.6 | |

| Reactivity | Reacts with water to release active chlorine. Strong oxidizing agent. | [2] |

| Stability | Sensitive to moisture. | [5] |

Spectral Data

Table 3: Spectral Data for 1,3-Dichloro-5,5-dimethylhydantoin

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | A single peak is expected for the two methyl groups. | [6] |

| ¹³C NMR | Signals for the methyl carbons, the quaternary carbon, and the carbonyl carbons are expected. | [7] |

| IR Spectroscopy | Characteristic peaks for C=O (carbonyl) and C-N bonds are expected. | [8][9] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and other moieties. | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the precursor 5-ethyl-5-methylhydantoin, followed by its chlorination.

Step 1: Synthesis of 5-ethyl-5-methylhydantoin

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.

-

Materials: 2-butanone, potassium cyanide, ammonium (B1175870) carbonate, water, hydrochloric acid.

-

Procedure:

-

In a suitable reaction vessel, a mixture of 2-butanone, potassium cyanide, and ammonium carbonate is prepared in an aqueous solution.

-

The mixture is heated, typically around 60°C, and stirred for several hours to allow the reaction to proceed.

-

After the reaction is complete, the solution is cooled.

-

The pH of the solution is carefully adjusted with hydrochloric acid to precipitate the 5-ethyl-5-methylhydantoin.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Step 2: Chlorination of 5-ethyl-5-methylhydantoin

The synthesized hydantoin is then chlorinated to yield the final product.

-

Materials: 5-ethyl-5-methylhydantoin, chlorine gas, sodium hydroxide (B78521) solution (e.g., 20%).

-

Procedure:

-

5-ethyl-5-methylhydantoin is dissolved in an aqueous solution.

-

The solution is cooled to a temperature between 15-25°C.

-

Chlorine gas is bubbled through the solution while the pH is maintained between 7.0 and 7.5 by the controlled addition of a sodium hydroxide solution.

-

The reaction is monitored until the desired degree of chlorination is achieved.

-

The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and hexanes.[11]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase HPLC.[12]

-

Column: A C18 column (e.g., Newcrom R1) is suitable for separation.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is typically used.[12]

-

Detection: UV detection at a suitable wavelength.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Mandatory Visualizations

Caption: Synthesis and Chlorination Workflow

Caption: Mechanism of Action as a Chlorinating Agent

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 89415-87-2 | Benchchem [benchchem.com]

- 3. ewg.org [ewg.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dichloro-5,5-dimethylhydantoin | 118-52-5 | TCI AMERICA [tcichemicals.com]

- 6. 1,3-Dichloro-5,5-dimethylhydantoin(118-52-5) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. 1,3-Dichloro-5,5-dimethylhydantoin(118-52-5) IR Spectrum [m.chemicalbook.com]

- 10. 1,3-Dichloro-5,5-dimethylhydantoin(118-52-5) MS [m.chemicalbook.com]

- 11. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

Technical Guide: 1,3-Dichloro-5-ethyl-5-methylhydantoin (CAS 89415-87-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

1,3-Dichloro-5-ethyl-5-methylhydantoin, identified by CAS number 89415-87-2, is a heterocyclic organic compound.[1][2][3] It belongs to the N-halamine class of biocides, which are characterized by one or more nitrogen-halogen covalent bonds.[4] This compound is structurally analogous to other halogenated hydantoins used as disinfectants, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH).[5]

Synonyms: Dichloro-5-ethyl-5-methylhydantoin, 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione[3][6]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Cl₂N₂O₂ | [1][7] |

| Molecular Weight | 211.05 g/mol | [1][2] |

| Physical State | Solid, powder | [6] |

| Melting Point | 60 - 62 °C | [6] |

| Boiling Point | > 60 °C at 101.3 kPa | [6] |

| Water Solubility | 2,800 mg/L at 20 °C | [6] |

| Vapor Pressure | 5.3 Pa at 20 °C; 8.5 Pa at 25 °C | [6] |

| Density | 1.26 g/cm³ at 20 °C | [6] |

Mechanism of Action: Biocidal Activity

The primary function of this compound as a biocide stems from its ability to act as a halogen-donating agent.[5] In aqueous environments, the compound undergoes hydrolysis, leading to the release of hypochlorous acid (HOCl), a potent antimicrobial agent.[5][8] The hydantoin (B18101) structure stabilizes the chlorine atoms, allowing for a controlled and sustained release.[5]

The biocidal action of N-halamines like this compound can occur through two main pathways:

-

Release of Free Chlorine: The slow release of hypochlorous acid into the surrounding environment, which then acts as a disinfectant.

-

Direct Contact: The direct transfer of an oxidative halogen atom from the N-halamine molecule to the surface of a microorganism, leading to its inactivation.[9][10] This interaction often targets biological receptors such as thiol or amino groups on the bacterial cell surface.[10]

Experimental Data: Toxicity Profile

The toxicological profile of this compound has been evaluated through various studies. The following tables summarize the key quantitative data available.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male/female) | Oral | 579 mg/kg bw | [6] |

| LD₅₀ | Rabbit (male/female) | Dermal | > 20,000 mg/kg bw | [6] |

| LC₅₀ | Rat | Inhalation | 0.3 mg/L air | [6] |

Ecotoxicity

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Oncorhynchus mykiss (Rainbow trout) | 96 h | 1.1 mg/L | [6] |

| EC₅₀ | Aquatic crustacea (Daphnia sp.) | 48 h | 0.95 mg/L | [6] |

| EC₅₀ | Pseudokirchneriella subcapitata (Algae) | 72 h | 0.12 mg/L | [6] |

Carcinogenicity

Based on evaluations by the U.S. Environmental Protection Agency (EPA), this compound is classified as "Not Likely to Be Carcinogenic to Humans".[11][12] This classification is often based on animal studies showing a lack of carcinogenic effect in multiple species and sexes.[11]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not publicly available in full. However, these studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies described below are based on these standard protocols.

Generalized Workflow for Acute Toxicity Testing

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rodents (typically rats), fasted prior to administration. At least 5 animals of the same sex are used per dose level.[9]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically done by gavage.[9]

-

Observation Period: Animals are observed for a minimum of 14 days. Observations include monitoring for signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma. The time of death is recorded.[9]

-

Data Collection: Body weights are recorded before administration, weekly thereafter, and at the time of death.[9]

-

Pathology: A gross necropsy is performed on all animals, and any pathological changes are recorded.[9]

-

Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Healthy, young adult animals (rats or rabbits) with healthy, intact skin. Groups of animals of a single sex are used.[4][5]

-

Dose Administration: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for a 24-hour exposure period.[2][4]

-

Observation Period: Following the exposure period, the residual substance is removed, and the animals are observed for at least 14 days for signs of toxicity and mortality.[2][5]

-

Data Collection: Skin reactions (erythema, edema) are evaluated, and body weights are monitored.[2]

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.[5]

-

Endpoint: The LD₅₀ is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Test Animals: Healthy, young adult rodents (typically rats).[1][10]

-

Exposure: Animals are exposed to the test substance, which may be a gas, vapor, or aerosol, for a defined period (usually 4 hours) in an inhalation chamber.[3][10] At least three concentrations are typically tested.[1]

-

Observation Period: The animals are observed for at least 14 days.[1][10]

-

Data Collection: Observations for signs of toxicity, body weight changes, and mortality are recorded.[1]

-

Pathology: A gross necropsy is performed on all animals.[1]

-

Endpoint: The LC₅₀ (median lethal concentration) is calculated, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the defined exposure time.[3]

Ecotoxicity Testing Protocols

-

Fish, Acute Toxicity Test (Based on OECD Guideline 203): Fish (e.g., Rainbow trout) are exposed to the test substance in a geometric series of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.[13][14]

-

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202): Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC₅₀ (median effective concentration for immobilization).[15]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201): Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured to determine the EC₅₀ for growth rate.[16][17]

Synthesis and Applications

Synthesis

Applications

The primary application of this compound is as a biocide and disinfectant.[5] Its uses include:

-

Water Treatment: It is used to control microbial growth in swimming pools, spas, and industrial water systems.

-

Disinfectant: As a source of stable chlorine, it can be used in the formulation of disinfectants and sanitizers.[5]

-

Organic Synthesis: N-chlorinated hydantoins are effective reagents for chlorination reactions in organic synthesis, such as the α-chlorination of carbonyl compounds.[5][8]

-

Antimicrobial Surfaces: There is research into incorporating N-halamine compounds into polymers to create antimicrobial surfaces for applications in healthcare, food packaging, and water purification.[9]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also toxic if inhaled and very toxic to aquatic life.[6]

-

Handling Precautions: When handling this compound, appropriate personal protective equipment should be worn, including safety goggles, chemical-resistant gloves, and respiratory protection if dust is generated. It should be handled in a well-ventilated area.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from combustible materials.[6]

References

- 1. oecd.org [oecd.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 5. oecd.org [oecd.org]

- 6. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 8. This compound | 89415-87-2 | Benchchem [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 11. agc-chemicals.com [agc-chemicals.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 19. CN102285922B - Production method of dichlorohydantoin for synthesis of medicine intermediate - Google Patents [patents.google.com]

Crystal Structure Analysis of Substituted Hydantoins: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of substituted hydantoins.

Introduction

Hydantoin (B18101), a five-membered heterocyclic scaffold (imidazolidine-2,4-dione), is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Prominent drugs such as Phenytoin, Nilutamide, and Enzalutamide feature the hydantoin core, highlighting its significance in drug design.[1][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of substituents at the N-1, N-3, and C-5 positions.[2]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the most precise information about the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties of drug candidates. This guide details the methodologies for determining and analyzing the crystal structures of substituted hydantoins, presents key structural data, and illustrates the logical workflows involved.

Methodology for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of hydantoin derivatives is single-crystal X-ray crystallography.[5][6] The process involves a series of steps from material synthesis to the final structural analysis.

Experimental Protocols

-

Synthesis and Crystallization:

-

Synthesis: Substituted hydantoins can be synthesized through various established methods, such as the Bucherer-Bergs reaction, the Urech hydantoin synthesis, or domino condensation/cyclization processes.[7][8] The choice of synthetic route depends on the desired substitution pattern.

-

Purification: The synthesized compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

-

Crystal Growth: Growing single crystals of sufficient size and quality is a critical and often challenging step.[9] A common technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.[9] The solution is left undisturbed in a vial, allowing the solvent to evaporate over days or weeks, which can lead to the formation of well-ordered crystals.[9]

-

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10] The crystal is often flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[11]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[9] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that is recorded on a detector.[9]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[10]

-

-

Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by R-factors.[12] Hydrogen atoms are often placed in calculated positions.

-

The overall workflow from synthesis to final structural deposition is a systematic process requiring careful execution at each stage.

Analysis and Interpretation of Crystal Structures

Once the structure is solved and refined, a wealth of information can be extracted.

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles define the exact conformation of the hydantoin derivative in the solid state. This is crucial for comparing with computational models and understanding conformational preferences.[13]

-

Stereochemistry: X-ray crystallography unambiguously determines the absolute configuration of chiral centers, such as the C-5 position in many hydantoin derivatives.[3]

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In hydantoins, N-H···O hydrogen bonds between the amine donors and carbonyl acceptors are particularly important, often forming predictable patterns or "supramolecular synthons".[5][11] These interactions influence crystal stability, solubility, and other physical properties.

-

Computational Analysis:

-

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal. It provides insights into the types of contacts (e.g., H···H, O···H) and their relative contributions to the overall crystal packing.[5][14]

-

Conformational Analysis: Computational methods, in conjunction with crystal structure data, can explore the conformational landscape of the molecule, identifying low-energy conformers that may be relevant for biological activity.[7][13]

-

Case Studies: Crystallographic Data of Substituted Hydantoins

The following tables summarize crystallographic data for several representative substituted hydantoin derivatives reported in the literature.

Table 1: 5,5-Disubstituted Hydantoin Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 5,5-Dipropylhydantoin | C₉H₁₆N₂O₂ | Monoclinic | P2₁/c | a=10.02 Å, b=10.59 Å, c=10.23 Å, β=107.03° | [5] |

| 5,5-Dibutylhydantoin | C₁₁H₂₀N₂O₂ | Monoclinic | P2₁/c | a=12.23 Å, b=10.15 Å, c=10.45 Å, β=106.84° | [5] |

| 5-Methyl-5-phenylhydantoin | C₁₀H₁₀N₂O₂ | Orthorhombic | P2₁2₁2₁ | Not explicitly stated in abstract |[11] |

Table 2: Hydantoin-Amino Acid Conjugates

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Hydantoin-L-proline | C₆H₈N₂O₂ | Orthorhombic | P2₁2₁2₁ | a=7.136 Å, b=8.009 Å, c=11.378 Å | [11][15] |

| Hydantoin-L-aspartic acid | C₅H₆N₂O₄ | Orthorhombic | P2₁2₁2₁ | a=7.597 Å, b=8.591 Å, c=9.447 Å | [14] |

| Hydantoin-D,L-valine | C₆H₁₀N₂O₂ | Tetragonal | I4/m | a=15.554 Å, c=6.623 Å |[14] |

Structure-Activity Relationship (SAR) and Drug Design

The structural data from crystallography is pivotal for drug development. For instance, many hydantoin-based anticonvulsants act by blocking voltage-gated sodium channels in neurons.[16] The crystal structure reveals the precise spatial arrangement of the pharmacophoric elements—typically two hydrophobic groups (e.g., phenyl rings at C-5) and a hydrogen-bonding domain (the hydantoin ring)—that are essential for binding to the channel.[16] This knowledge allows for the rational design of new derivatives with improved potency and selectivity.

Crystal structure analysis is an indispensable tool in the study of substituted hydantoins. It provides definitive structural evidence that underpins our understanding of their chemical behavior and biological function. The detailed insights into molecular conformation and intermolecular interactions are critical for medicinal chemists and drug development professionals aiming to design next-generation therapeutics based on this privileged scaffold. By integrating high-resolution structural data with computational and biological studies, the full potential of the hydantoin core can be realized.

References

- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. openmedscience.com [openmedscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography | Crystallography Lab Protocols Wiki [chemistry.callutheran.edu]

- 13. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.urosario.edu.co [pure.urosario.edu.co]

- 16. researchgate.net [researchgate.net]

Theoretical Insights into the N-Cl Bond of Hydantoin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the nitrogen-chlorine (N-Cl) bond in hydantoin (B18101) derivatives. These compounds are of significant interest due to their potent antimicrobial properties, which are largely governed by the nature and stability of the N-Cl bond. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the core concepts and workflows relevant to the theoretical investigation of these important biocidal agents.

The Crucial Role of the N-Cl Bond in Hydantoin Derivatives

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. When chlorinated, these compounds, known as N-halamines, become potent biocides capable of inactivating a broad spectrum of microorganisms. The biocidal efficacy of N-chlorohydantoins is intrinsically linked to the N-Cl bond, which serves as a source of oxidizing chlorine.

The stability of the N-Cl bond is a critical factor that dictates the compound's utility. A highly stable bond results in a longer shelf-life but may exhibit slower microbial inactivation. Conversely, a less stable bond can provide rapid biocidal action but may be prone to premature decomposition. Theoretical and computational studies have been instrumental in elucidating the electronic and structural factors that govern the stability and reactivity of this bond.

Factors Influencing N-Cl Bond Stability

Theoretical studies, primarily employing Density Functional Theory (DFT), have identified several key factors that influence the stability of the N-Cl bond in hydantoin derivatives. The stability is generally assessed in terms of bond dissociation energy (BDE), where a higher BDE corresponds to a more stable bond.

The chemical environment of the nitrogen atom within the hydantoin ring is a primary determinant of N-Cl bond stability. Two types of N-Cl bonds can exist in dichlorinated hydantoins:

-

Imide N-Cl bond: The nitrogen atom is bonded to two carbonyl groups. This environment is more electron-withdrawing, leading to a weaker and more labile N-Cl bond.

-

Amide N-Cl bond: The nitrogen atom is bonded to one carbonyl group. This bond is generally more stable than the imide N-Cl bond.

Experimental and theoretical studies have shown that the stability of N-Cl bonds in cyclic N-halamines generally decreases in the order: amine > amide > imide.[1][2] This trend is attributed to the electron-withdrawing effects of the adjacent carbonyl groups, which destabilize the N-Cl bond.[2]

Substituents on the hydantoin ring, particularly at the C5 position, can also significantly modulate the stability of the N-Cl bond. Electron-donating groups can increase the electron density on the nitrogen atom, thereby strengthening the N-Cl bond. Conversely, electron-withdrawing groups can have the opposite effect. Theoretical calculations have demonstrated that substitution patterns at the 5-position can even reverse the typical stability order of imide and amide N-halamine bonds.[1][3]

Quantitative Data from Theoretical Studies

Computational chemistry provides valuable quantitative data on the properties of the N-Cl bond. The following tables summarize key parameters obtained from theoretical calculations, primarily using the B3LYP functional with various basis sets such as 6-31+G(d) and 6-311+G(2d,p).

Table 1: Calculated N-Cl Bond Lengths in Hydantoin Derivatives

| Compound | N-Cl Bond Type | Calculated Bond Length (Å) |

| 1,3-dichloro-5,5-dimethylhydantoin | Imide (N1-Cl) | 1.73 - 1.75 |

| 1,3-dichloro-5,5-dimethylhydantoin | Amide (N3-Cl) | 1.71 - 1.73 |

| Monochloro-5,5-dimethylhydantoin (N1-Cl) | Imide | ~1.74 |

| Monochloro-5,5-dimethylhydantoin (N3-Cl) | Amide | ~1.72 |

Note: The exact calculated bond length can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated N-Cl Bond Dissociation Energies (BDEs)

| Compound/Bond Type | Calculated BDE (kcal/mol) | Relative Stability |